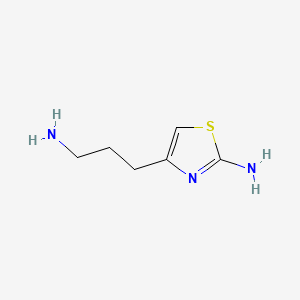

4-(3-Aminopropyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-Aminopropyl)-1,3-thiazol-2-amine” is a type of organic compound containing an amine group and a thiazole ring. Amines are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons. Thiazoles are aromatic heterocycles that contain both sulfur and nitrogen in the ring .

Synthesis Analysis

While specific synthesis methods for “4-(3-Aminopropyl)-1,3-thiazol-2-amine” were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . Thiazoles can be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron thiazole synthesis .Molecular Structure Analysis

The molecular structure of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would likely consist of a thiazole ring attached to a three-carbon chain (propyl) with an amine group at the end. The exact structure would depend on the position of these groups .Chemical Reactions Analysis

Amines can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. Thiazoles can participate in reactions such as S-alkylation, N-alkylation, and reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Aminopropyl)-1,3-thiazol-2-amine” would depend on factors such as its exact molecular structure and the presence of any functional groups .Aplicaciones Científicas De Investigación

-

Scientific Field: Nanotechnology

- Application Summary : Aminopropyl-functionalized silica nanoparticles (SiO2 NPs) have been used in various applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Methods of Application : The synthesis of these nanoparticles involves the use of aminopropyl compounds as functionalizing agents. The nanoparticles are then used as supports for other active materials or as carriers for drugs .

- Results or Outcomes : The use of these nanoparticles has led to improved performance in various applications, including enhanced catalytic activity, improved drug delivery efficiency, and more effective environmental remediation .

-

Scientific Field: Material Science

- Application Summary : (3-Aminopropyl)triethoxysilane has been used to modify the surface of silica nanoparticles synthesized via reverse micro emulsion .

- Methods of Application : The aminopropyl compound is added to the nanoparticle synthesis process, resulting in nanoparticles with aminopropyl groups on their surface .

- Results or Outcomes : The addition of the aminopropyl groups can affect the colloidal stability and dissolution behavior of the nanoparticles .

-

Scientific Field: Biosensors

- Application Summary : 3-Aminopropyltriethoxysilane (APTES) is frequently used for surface functionalization on oxide surfaces in the development of highly sensitive and selective biosensors .

- Methods of Application : The silanization process with APTES on oxide surfaces is used for surface functionalization. This process is optimized to obtain a stable surface and effectively immobilize the bioreceptors, which leads to improved repeatability and sensitivity of the biosensor .

- Results or Outcomes : The use of APTES in biosensors has led to improved repeatability and sensitivity .

-

Scientific Field: Material Science

- Application Summary : (3-Aminopropyl)triethoxysilane is used to modify the surface of silica nanoparticles synthesized via reverse micro emulsion .

- Methods of Application : The aminopropyl compound is added to the nanoparticle synthesis process, resulting in nanoparticles with aminopropyl groups on their surface .

- Results or Outcomes : The addition of the aminopropyl groups can affect the colloidal stability and dissolution behavior of the nanoparticles .

-

Scientific Field: Surface Modification

- Scientific Field: Biomedicine and Agriculture

- Application Summary : Silica nanomaterials, functionalized with (3-aminopropyl)triethoxysilane (APS), have been studied for their potential applications in biomedicine and agriculture .

- Methods of Application : APS is used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading . The colloidal stability of APS-functionalized silica nanoparticles has been investigated .

- Results or Outcomes : The study found that when APS is on the interior of the silica nanoparticle, it facilitates dissolution, but when APS is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 |

Source

|

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

CAS RN |

136604-78-9 |

Source

|

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)